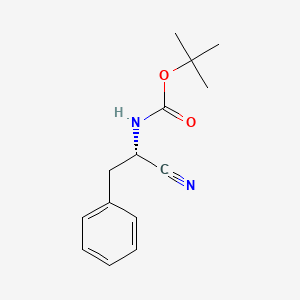

(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1S)-1-cyano-2-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCZSKSPRUQIOF-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373199 | |

| Record name | (S)-N-Boc-phenylalaninenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99281-90-0 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-cyano-2-phenylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99281-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-N-Boc-phenylalaninenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate

This technical guide provides a comprehensive overview of the physical properties of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate, a chiral building block of significant interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its effective handling, application, and analysis.

Introduction

This compound, also known as Boc-L-phenylalaninonitrile, is a protected amino nitrile derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the nitrile functionality make it a versatile intermediate for the synthesis of various pharmaceutical agents and complex organic molecules. Its chirality is a key feature, often crucial for the biological activity of the final products. A precise understanding of its physical properties is paramount for its use in synthetic protocols, ensuring reproducibility and scalability.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive, peer-reviewed experimental data for this specific enantiomer is not widely published. The subsequent sections will detail the methodologies for the experimental verification of these properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₂ | [1] |

| Molecular Weight | 246.31 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from typical appearance of similar organic compounds |

| Melting Point | 114-115 °C | [1] |

| Boiling Point | 424 °C (predicted) | [1] |

| Density | 1.107 g/cm³ (predicted) | [1] |

| CAS Number | 99281-90-0 | [1] |

Molecular Structure and Chirality

The molecular structure of this compound is central to its chemical behavior and physical properties. The diagram below illustrates the connectivity of the atoms and the stereochemistry at the chiral center.

Caption: 2D structure of this compound.

The "(S)" designation indicates the stereochemical configuration at the carbon atom bonded to the nitrile, the phenylmethyl group, and the carbamate nitrogen. This specific spatial arrangement is critical for its intended use in stereoselective syntheses.

Solubility Characteristics

The solubility of a compound is a critical parameter for its purification, reaction setup, and formulation. Based on the principle of "like dissolves like," the solubility profile of this compound can be predicted. The presence of the large nonpolar phenyl and tert-butyl groups suggests that the compound will be largely insoluble in water. Conversely, the presence of polar carbamate and nitrile groups, along with its overall organic nature, indicates good solubility in a range of organic solvents.

Qualitative Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble in water, sparingly soluble in alcohols | The large hydrophobic regions (phenyl and t-butyl) dominate over the polar functional groups, limiting solubility in highly polar protic solvents like water. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can engage in dipole-dipole interactions with the carbamate and nitrile groups, while also accommodating the nonpolar parts of the molecule. |

| Nonpolar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The polarity of the carbamate and nitrile groups will limit solubility in purely nonpolar solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol is recommended.

Objective: To determine the solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

A selection of organic solvents (e.g., dichloromethane, ethyl acetate, acetone, methanol, toluene, hexanes)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Constant temperature water bath or incubator

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Add a known excess amount of the compound to a vial.

-

Add a measured volume of the chosen solvent to the vial.

-

Seal the vial and place it in a constant temperature bath.

-

Agitate the mixture using a vortex mixer for a set period to ensure equilibrium is reached.

-

Allow the vial to stand undisturbed at the constant temperature for any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette, ensuring no solid particles are transferred.

-

Filter the withdrawn supernatant to remove any remaining micro-particles.

-

Evaporate the solvent from the filtered supernatant and accurately weigh the remaining solid.

-

Calculate the solubility in mg/mL or mol/L.

This self-validating system ensures that a saturated solution is achieved and accurately measured, providing reliable quantitative solubility data.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃):

-

~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl group.

-

~5.0-5.2 ppm (broad singlet, 1H): NH proton of the carbamate. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

-

~4.8-5.0 ppm (multiplet, 1H): The methine proton (CH) at the chiral center.

-

~3.0-3.2 ppm (multiplet, 2H): The methylene protons (CH₂) adjacent to the phenyl group.

-

~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

-

~155 ppm: Carbonyl carbon of the carbamate.

-

~135 ppm: Quaternary aromatic carbon.

-

~127-129 ppm: Aromatic CH carbons.

-

~118 ppm: Nitrile carbon.

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~50 ppm: Methine carbon at the chiral center.

-

~40 ppm: Methylene carbon.

-

~28 ppm: Methyl carbons of the tert-butyl group.

Experimental Protocol for NMR Analysis:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2][3]

-

Ensure the sample is fully dissolved; if not, sonication may be required. The solution should be free of any particulate matter.[2]

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Caption: A plausible synthetic route to the target compound.

This multi-step synthesis requires careful control of reaction conditions to ensure good yields and to avoid racemization of the chiral center. Purification at each step, typically by column chromatography or recrystallization, is essential to obtain a high-purity final product.

Conclusion

This compound is a valuable chiral intermediate with well-defined, albeit not extensively published, physical properties. This guide has provided a summary of its known characteristics, predicted spectroscopic data, and detailed, field-proven methodologies for their experimental determination. By following the outlined protocols, researchers can confidently verify the identity and purity of their material, ensuring the integrity and success of their synthetic endeavors. The provided experimental workflows are designed to be self-validating, promoting a high standard of scientific rigor.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Mass Spectrometry analysis of Small molecules. (2013, February 7). [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

-

Allumiqs. Small Molecule Analysis. [Link]

-

Bioanalysis Zone. Small molecule analysis using MS. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24). [Link]

-

University College London. Sample Preparation. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). [Link]

-

NMR Sample Prepara-on. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent ?. (2024, May 28). [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

DETERMINATION OF MELTING POINTS. [Link]

-

Solubility of Organic Compounds. (2023, August 31). [Link]

-

University of Alberta. Melting point determination. [Link]

-

Experiment 1: Melting Point. [Link]

-

Experiment 1 - Melting Points. [Link]

-

Fan, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). [Link]

-

Scribd. FTIR Analysis of Organic Compounds. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of (S)-tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate. (2026, January 8). [Link]

-

PubChem. tert-Butyl {(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl}carbamate. [Link]

-

RTI Laboratories. FTIR Analysis. [Link]

-

PubChem. Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate. [Link]

-

PubChem. tert-butyl N-((1S)-2-amino-1-phenylethyl)carbamate. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

-

Mosa, F. A., et al. (2008). High-yielding, large-scale synthesis of nprotected-β-aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. Organic Syntheses, 85, 219-230. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

apicule. (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate (CAS No: 1159489-37-8) API Intermediate Manufacturers. [Link]

-

PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 84, 139. [Link]

-

Supporting Information. [Link]

-

National Institute of Standards and Technology. Butyl carbamate. [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 79, 184. [Link]

-

SIELC Technologies. tert-Butyl carbamate. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

Sources

(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate chemical structure

An In-Depth Technical Guide to (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate

Authored by a Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic use of chiral building blocks is paramount to the successful development of complex molecular architectures with precise stereochemical control. Among these essential synthons, this compound, also known as Boc-L-phenylalanine nitrile, has emerged as a highly versatile and valuable intermediate. Its unique structural features, combining a protected amino acid backbone with a reactive nitrile functionality, offer a gateway to a diverse array of pharmaceutical lead compounds and complex natural products. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this important molecule, from its fundamental properties to its synthesis and applications, grounded in established scientific principles and practical insights.

Molecular Profile and Physicochemical Properties

This compound is a chiral compound featuring a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group of a phenylalanine derivative where the carboxylic acid has been replaced by a nitrile group.[1] This combination of a bulky, acid-labile protecting group and a versatile nitrile functional group underpins its utility in multi-step syntheses.

Chemical Structure and Identifiers

The chemical structure of this compound is depicted below:

Figure 1: Chemical Structure of this compound.

Key Identifiers:

-

Product Name: this compound[2]

-

Synonyms: Boc-L-Phe-nitrile, Boc-(S)-2-amino-3-phenylpropionitrile, (S)-tert-Butyl-1-cyano-2-phenylethylcarbamate[1]

-

InChIKey: PMCZSKSPRUQIOF-LBPRGKRZSA-N[2]

Physicochemical Data

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. The tert-butyl carbamate protecting group enhances its stability and solubility in common organic solvents, making it amenable to a variety of reaction conditions.[1]

| Property | Value | Source |

| Appearance | White powder | [1] |

| Melting Point | 114-115 °C | [2] |

| Boiling Point | 424 °C | [2] |

| Density | 1.107 g/cm³ | [2] |

| Optical Rotation | [α]D = -65 ± 2º (c=1 in DMF) | [1] |

| Storage Conditions | 0-5 °C, under an inert atmosphere | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically commences from the readily available and chiral amino acid, L-phenylalanine. The synthetic strategy involves two key transformations: protection of the α-amino group and conversion of the carboxylic acid moiety into a nitrile.

Synthetic Workflow

A general and reliable synthetic route is outlined below. This multi-step process is designed to maintain the stereochemical integrity of the chiral center.

Sources

An In-depth Technical Guide to (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate

CAS Number: 99281-90-0

Introduction

(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate is a chiral building block of significant interest to researchers and professionals in the fields of drug discovery and medicinal chemistry. Its unique trifunctional nature, possessing a Boc-protected amine, a nitrile group, and a phenyl moiety on a chiral backbone, makes it a versatile intermediate for the synthesis of a wide array of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and its applications in the development of therapeutic agents. The content herein is curated to provide both theoretical understanding and practical, field-proven insights for its effective utilization in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction setup, and purification. The quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 99281-90-0 | [1] |

| Molecular Formula | C₁₄H₁₈N₂O₂ | [1] |

| Molecular Weight | 246.31 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 114-115 °C | [1] |

| Boiling Point | 424 °C | [1] |

| Density | 1.107 g/cm³ | [1] |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) | |

| Storage | Store at 0-5 °C | [1] |

Synthesis of this compound

The enantiomerically pure synthesis of this compound is crucial for its application in chiral drug development. The following protocol is adapted from a highly reliable, peer-reviewed procedure for the synthesis of the corresponding (R)-enantiomer, as published in Organic Syntheses.[2] The key to obtaining the (S)-enantiomer is the use of (S)-phenylglycine as the starting material.

Synthetic Pathway Overview

The synthesis is a three-step process starting from (S)-phenylglycine. The first step involves the reduction of the carboxylic acid and subsequent Boc-protection of the amine to yield tert-butyl ((1S)-2-hydroxy-1-phenylethyl)carbamate. The second step is the activation of the primary alcohol as a mesylate. The final step is the nucleophilic substitution of the mesylate with cyanide to afford the target molecule.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

(S)-Phenylglycine

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Methanesulfonyl chloride (MsCl)

-

Sodium cyanide (NaCN)

-

Tetrahydrofuran (THF), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of tert-Butyl ((1S)-2-hydroxy-1-phenylethyl)carbamate

-

To a stirred suspension of (S)-phenylglycine in anhydrous THF, slowly add sodium borohydride at 0 °C.

-

A solution of iodine in anhydrous THF is then added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

The reaction is cooled to room temperature and quenched by the slow addition of methanol. The solvent is removed under reduced pressure.

-

The residue is dissolved in a mixture of water and DCM. Triethylamine is added, followed by the portion-wise addition of di-tert-butyl dicarbonate.

-

The mixture is stirred at room temperature overnight. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of tert-Butyl ((1S)-2-(mesyloxy)-1-phenylethyl)carbamate

-

To a solution of tert-butyl ((1S)-2-hydroxy-1-phenylethyl)carbamate and triethylamine in anhydrous DCM at 0 °C, add methanesulfonyl chloride dropwise.

-

The reaction mixture is stirred at 0 °C for 1-2 hours.

-

The reaction is quenched with water. The organic layer is separated, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.

Step 3: Synthesis of this compound

-

To a solution of the crude mesylate in anhydrous DMSO, add sodium cyanide.

-

The reaction mixture is heated to 60-70 °C and stirred until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature and poured into ice-water.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound as a white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.40-7.20 (m, 5H, Ar-H): A multiplet corresponding to the five protons of the phenyl ring.

-

δ 5.0-4.8 (br s, 1H, NH): A broad singlet for the carbamate N-H proton.

-

δ 4.7-4.5 (m, 1H, CH-N): A multiplet for the methine proton adjacent to the nitrogen.

-

δ 3.1-2.9 (m, 2H, CH₂-Ph): A multiplet for the methylene protons adjacent to the phenyl group.

-

δ 1.40 (s, 9H, C(CH₃)₃): A sharp singlet for the nine equivalent protons of the tert-butyl group.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 155.0 (C=O): Carbonyl carbon of the carbamate.

-

δ 135.0 (Ar-C): Quaternary carbon of the phenyl ring.

-

δ 129.0, 128.5, 127.0 (Ar-CH): Carbons of the phenyl ring.

-

δ 118.0 (CN): Nitrile carbon.

-

δ 81.0 (C(CH₃)₃): Quaternary carbon of the tert-butyl group.

-

δ 50.0 (CH-N): Methine carbon attached to nitrogen.

-

δ 40.0 (CH₂-Ph): Methylene carbon attached to the phenyl group.

-

δ 28.0 (C(CH₃)₃): Methyl carbons of the tert-butyl group.

Disclaimer: These are predicted chemical shifts and may vary from experimental values.

Chiral High-Performance Liquid Chromatography (HPLC)

Determination of the enantiomeric purity is critical. Chiral HPLC is the method of choice for this analysis. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of N-Boc protected amines and their derivatives.[3]

Suggested Starting Method for Chiral HPLC Analysis:

-

Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol). The ratio can be optimized for best separation.

-

Detection: UV at an appropriate wavelength (e.g., 210 nm or 254 nm).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Temperature: Ambient or controlled (e.g., 25 °C).

Caption: Workflow for chiral HPLC analysis.

Applications in Drug Development

This compound is a valuable precursor for the synthesis of various chiral amines and β-amino acids, which are key structural motifs in many pharmaceuticals.

Intermediate for HIV Protease Inhibitors

Chiral amino alcohols and their derivatives are core components of many HIV protease inhibitors.[4][5] The nitrile group of this compound can be reduced to a primary amine, and the Boc-protecting group can be selectively removed to provide a chiral diamine. This diamine can then be incorporated into the backbone of protease inhibitors.

Precursor for DPP-4 Inhibitors

The dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin (Januvia®), is a blockbuster drug for the treatment of type 2 diabetes. The synthesis of Sitagliptin and other similar β-amino acid derivatives often involves chiral amine intermediates.[6][7] this compound can be hydrolyzed to the corresponding β-amino acid, which can serve as a key building block for the synthesis of DPP-4 inhibitors.

Conclusion

This compound is a strategically important chiral intermediate with broad applicability in the synthesis of complex, biologically active molecules. Its synthesis, while requiring careful control of stereochemistry, is achievable through established methodologies. The analytical techniques outlined in this guide provide a robust framework for ensuring the quality and purity of this valuable compound. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral building blocks like this compound in the drug development pipeline is set to increase.

References

-

Kim, B. M., et al. (2001). Synthesis of a Chiral Aziridine Derivative as a Versatile Intermediate for HIV Protease Inhibitors. Organic Letters, 3(24), 3971–3974. [Link]

-

Ghosh, A. K., et al. (2018). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 83(15), 8343–8353. [Link]

-

Chen, Y., et al. (2022). Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine. Green Chemistry, 24(13), 5143-5150. [Link]

-

Ghosh, A. K., et al. (2015). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 58(15), 6248–6260. [Link]

-

Pace, V., & Holzer, W. (2021). Recent Advances in Heterocyclic HIV Protease Inhibitors. International Journal of Molecular Sciences, 22(16), 9023. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 80(15), 7974-7983. [Link]

-

Hughes, D. L. (2010). Synthesis of Sitagliptin, the Active Ingredient in Januvia® and Janumet®. Organic Process Research & Development, 14(1), 178-183. [Link]

-

American Chemical Society. (2010). Greener Reaction Conditions Award | Merck & Co. and Codexis. [Link]

-

Mosa, F. A., et al. (2008). High-Yielding, Large-Scale Synthesis of N-Protected-β-aminonitriles: Tert-Butyl (1R)-2-Cyano-1-phenylethylcarbamate. Organic Syntheses, 85, 219-230. [Link]

-

Analytical Sciences. (2018). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ymc.co.jp [ymc.co.jp]

- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubsapp.acs.org [pubsapp.acs.org]

The Strategic Role of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate in Modern Drug Discovery: A Technical Guide

Abstract

(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate is a chiral synthetic building block of significant importance in contemporary medicinal chemistry. While not possessing intrinsic pharmacological activity, its true value lies in its strategic application as a key intermediate in the synthesis of potent and selective enzyme inhibitors. This technical guide provides an in-depth analysis of the compound's properties and, more critically, its role in the development of two important classes of therapeutics: Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for type 2 diabetes and Dipeptidyl Peptidase-1 (DPP-1) inhibitors for inflammatory diseases. We will dissect the mechanistic basis of the final drug targets, detail the synthetic transformations involving this intermediate, and provide validated experimental protocols for key reactions and biological assays. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic intermediates in their therapeutic programs.

Introduction: The Unseen Architect in Drug Synthesis

In the landscape of drug discovery, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey to that API is paved by a series of meticulously designed and strategically employed chemical intermediates. This compound is a prime example of such a crucial, yet often unheralded, molecule. Its structure, featuring a stereochemically defined β-amino nitrile core protected by a tert-butyloxycarbonyl (Boc) group, makes it an ideal precursor for constructing complex molecular architectures that are central to the activity of several modern enzyme inhibitors.

The core utility of this compound stems from two key features:

-

The Boc Protecting Group: The tert-butyloxycarbonyl group is a cornerstone of modern organic synthesis, offering robust protection of the amine functionality under a wide range of reaction conditions, yet allowing for clean and efficient removal under acidic conditions. This chemical orthogonality is paramount in multi-step synthetic campaigns.

-

The Chiral β-Amino Nitrile Moiety: This structural motif is a known pharmacophore that can interact with the active sites of various enzymes, particularly peptidases. The nitrile group can act as a key binding element or a precursor to other functional groups, while the stereochemistry at the α-carbon is often critical for selective binding and biological activity.

This guide will illuminate the "mechanism of action" not of the title compound itself, but of the powerful therapeutic agents it helps create. We will explore its application in the synthesis of inhibitors for two distinct but structurally related dipeptidyl peptidases: DPP-IV and DPP-1.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use in process development and scale-up.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₂ | [1] |

| Molecular Weight | 246.31 g/mol | [1] |

| CAS Number | 99281-90-0 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 114-115 °C | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| Chirality | (S)-enantiomer |

The Chemistry of Application: A Tale of Protection and Transformation

The utility of this compound is best understood by examining the key chemical transformations it undergoes.

The Role of the Boc Protecting Group

The Boc group renders the amine nucleophile inert during reactions targeting other parts of a molecule. Its removal, or deprotection, is typically achieved with a strong acid like trifluoroacetic acid (TFA).

Mechanism of Boc Deprotection:

-

Protonation: The carbonyl oxygen of the carbamate is protonated by the strong acid.

-

Carbocation Formation: The protonated intermediate collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid.

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.

-

Protonation of Amine: Under the acidic conditions, the liberated amine is protonated to form an ammonium salt.

Amide Bond Formation: The Key Coupling Step

Once deprotected, the resulting (S)-2-amino-3-phenylpropanenitrile is a versatile nucleophile. A critical reaction is its coupling with a carboxylic acid to form an amide bond, a central feature in many enzyme inhibitors. This reaction is typically mediated by a coupling reagent.

Application in the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones stimulate insulin secretion in a glucose-dependent manner.

Mechanism of Action of DPP-IV Inhibitors

By inhibiting DPP-IV, these drugs prevent the degradation of GLP-1 and GIP, leading to higher circulating levels of these active hormones.[2] This results in:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased insulin release from pancreatic β-cells when blood glucose is high.

-

Suppressed Glucagon Release: Reduced glucagon secretion from pancreatic α-cells, which in turn decreases hepatic glucose production.

The net effect is improved glycemic control in patients with type 2 diabetes, with a low risk of hypoglycemia because the mechanism is glucose-dependent.

Synthetic Strategy

While numerous synthetic routes to DPP-IV inhibitors exist, a common strategy involves the coupling of a chiral β-amino acid derivative with a heterocyclic moiety.[4] this compound provides the essential chiral β-amino nitrile core. A representative synthesis would involve:

-

Boc Deprotection: Removal of the Boc group to yield the free amine.

-

Amide Coupling: Reaction of the amine with an activated heterocyclic carboxylic acid to form the final inhibitor.

Application in the Synthesis of Dipeptidyl Peptidase-1 (DPP-1) Inhibitors

DPP-1, also known as Cathepsin C, is a lysosomal cysteine protease. Its primary role is the activation of pro-inflammatory neutrophil serine proteases (NSPs), such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within neutrophil progenitor cells in the bone marrow.[5][6]

Mechanism of Action of DPP-1 Inhibitors

In several chronic inflammatory diseases, excessive activity of NSPs contributes to tissue damage and disease progression.[5] DPP-1 inhibitors act upstream by preventing the activation of these proteases. By inhibiting DPP-1, these drugs reduce the levels of active NSPs in circulating neutrophils, thereby mitigating neutrophil-mediated inflammation and tissue destruction.

A notable example of a DPP-1 inhibitor is Brensocatib . An iodinated analog of the topic compound, (S)-tert-Butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate , is a key intermediate in its synthesis.[7]

Synthetic Strategy for Brensocatib

The synthesis of Brensocatib from its key iodo-intermediate highlights the strategic importance of this building block.[8]

-

Suzuki Coupling: The aryl iodide is coupled with a boronic ester derivative of the desired heterocyclic moiety. This is a powerful C-C bond-forming reaction.

-

Boc Deprotection: The Boc group is removed to unmask the amine.

-

Amide Coupling: The resulting amine is coupled with another chiral building block, an oxazepane carboxylic acid, to form the final Brensocatib molecule.

Experimental Protocols

The following protocols are representative of the key transformations and bioactivity assessments discussed in this guide.

Protocol: Representative Amide Coupling

This protocol describes a general procedure for the coupling of a deprotected β-amino nitrile with a carboxylic acid using a standard coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

-

(S)-2-amino-3-phenylpropanenitrile (from Boc deprotection)

-

Carboxylic acid (R-COOH)

-

HATU

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add a solution of (S)-2-amino-3-phenylpropanenitrile (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.

Protocol: In Vitro DPP-IV Enzyme Inhibition Assay (Fluorometric)

This protocol provides a validated method for assessing the inhibitory potential of a compound against the DPP-IV enzyme.[9]

Principle:

The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), by DPP-IV. The release of the fluorescent AMC molecule is monitored. An inhibitor will reduce the rate of AMC release.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-AMC

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (dissolved in DMSO)

-

Sitagliptin (as a positive control inhibitor)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare Reagents: Dilute the DPP-IV enzyme and Gly-Pro-AMC substrate to their working concentrations in the assay buffer.

-

Compound Dilution: Prepare a serial dilution of the test compound and the positive control (Sitagliptin) in assay buffer containing a final DMSO concentration of ≤1%.

-

Assay Setup (in triplicate):

-

Blank wells: Add assay buffer only.

-

100% Activity Control wells: Add assay buffer, DPP-IV enzyme solution, and DMSO (vehicle control).

-

Inhibitor wells: Add assay buffer, DPP-IV enzyme solution, and the serially diluted test compound or Sitagliptin.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes in kinetic mode.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Subtract the slope of the blank wells from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion

This compound exemplifies the critical role of chiral building blocks in modern drug development. While it lacks a direct mechanism of action on a biological target, its structural features are masterfully exploited by medicinal chemists to construct highly specific and potent inhibitors of key enzymes like DPP-IV and DPP-1. An understanding of its chemical reactivity, particularly the strategic use of the Boc protecting group and the nucleophilicity of the resulting amine, is essential for its application. As the demand for highly selective and potent therapeutics continues to grow, the importance of well-designed synthetic intermediates like this compound will only increase, solidifying its place as a cornerstone in the synthesis of next-generation medicines.

References

- BenchChem. (n.d.). Application Notes and Protocols: Evogliptin in vitro DPP-4 Enzyme Inhibition Assay.

- Furao, A., & Kimura, T. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 15(3), 349.

- Promega. (n.d.). DPP-IV-Glo™ Protease Assay Technical Manual. Retrieved January 17, 2026, from a relevant Promega technical manual.

- Johannesson, P., et al. (2016). Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986). Journal of Medicinal Chemistry, 59(20), 9457–9472.

- Apicule. (n.d.). (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate.

- Reetz, M. T. (1994). Stereoselective synthesis of β-amino nitriles and 1,3-diamines. Tetrahedron Letters, 35(47), 8769-8772.

- Chalmers, J. D., et al. (2020). Dipeptidyl peptidase 1 inhibition in patients with bronchiectasis (WILLOW): a phase 2, randomised, double-blind, placebo-controlled trial.

- Frontiers in Pharmacology. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism.

- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (Doctoral dissertation, Washington University in St. Louis).

- Martín-Matute, B., & Bäckvall, J. E. (2007). Enzymatic Stereoselective Synthesis of β-Amino Acids.

- Nabeno, M., et al. (2013). A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site.

- Abcam. (n.d.). Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit (ab133081).

- Chung, Y. M., et al. (2020). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 27(32), 5434-5453.

- Bentham Science Publishers. (2020). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study.

- Long, M. B., et al. (2022). Effect of dipeptidyl peptidase-1 (DPP1) inhibition on neutrophil serine proteases, proteome and functional responses: results from the STOP-COVID19 trial.

- MedKoo Biosciences. (n.d.). Brensocatib Synthetic Routes.

- Sharma, P., & Kumar, A. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 896-916.

- Sigma-Aldrich. (n.d.). DPP4 Inhibitor Screening Kit (MAK203).

- ResearchGate. (n.d.). Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries.

- Brieflands. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.

- Johansson, P., et al. (2019). DPP1 Inhibitors: Exploring the Role of Water in the S2 Pocket of DPP1 with Substituted Pyrrolidines. ACS Medicinal Chemistry Letters, 10(5), 796–801.

- Cholewiński, G., et al. (2021).

- da Silva, C. H. T. P., et al. (2018). Structural Dynamics of DPP-4 and Its Influence on the Projection of Bioactive Ligands. International Journal of Molecular Sciences, 19(3), 670.

- Adkison, A. M., et al. (2002). Dipeptidyl peptidase I activates neutrophil-derived serine proteases and regulates the development of acute experimental arthritis.

- Drucker, D. J. (2018). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 39(4), 513–547.

- ResearchGate. (n.d.). Mechanism of DPP1 inhibition in neutrophil maturation.

- Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 147.

- Kocienski, P. (2021).

- Cayman Chemical. (n.d.). DPP (IV) Inhibitor Screening Assay Kit.

- ACS Publications. (2016). Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986).

- Nongonierma, A. B., & FitzGerald, R. J. (2017). Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides. Foods, 6(11), 100.

- ResearchGate. (2021). Synthesis of Brensocatib (AZD7986).

- Echemi. (n.d.). This compound.

- Biomedical Research Service Center. (n.d.). Cathepsin C (CTSC, DPP-1) Assay Kit. Retrieved January 17, 2026, from the Biomedical Research Service Center website.

- MacDonald, K. P. A., et al. (2022). Pharmacologic inhibition of dipeptidyl peptidase 1 (cathepsin C) does not block in vitro granzyme-mediated target cell killing by CD8 T or NK cells. Frontiers in Immunology, 13, 969420.

- Gauthier, J. Y., et al. (2008). Design and Evaluation of Inhibitors for Dipeptidyl Peptidase I (Cathepsin C). Journal of Medicinal Chemistry, 51(1), 116-128.

- Enamine. (n.d.). tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate.

- ResearchGate. (2010). Design and evaluation of inhibitors for dipeptidyl peptidase I (Cathepsin C).

- Google Patents. (n.d.). US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate.

- Mosa, F. A., et al. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)

- Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.

- PubChem. (n.d.). Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxopropan-2-ylcarbamate.

- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.

- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

Sources

- 1. echemi.com [echemi.com]

- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Dipeptidyl peptidase 1 inhibition as a potential therapeutic approach in neutrophil-mediated inflammatory disease [frontiersin.org]

- 6. rcpvirtual.co.uk [rcpvirtual.co.uk]

- 7. apicule.com [apicule.com]

- 8. d-nb.info [d-nb.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

(S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate solubility data

An In-depth Technical Guide to the Solubility of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs), the physicochemical properties of intermediates play a pivotal role in process development, optimization, and scale-up. This compound, a chiral building block, is a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility profile across a range of solvents is a critical parameter that dictates reaction conditions, purification strategies, and ultimately, the efficiency and economic viability of the manufacturing process. Understanding the solubility of this intermediate is not merely an academic exercise; it is a fundamental requirement for robust process chemistry.

This technical guide provides a comprehensive overview of the solubility of this compound. We will delve into its predicted solubility based on its molecular structure, present a detailed protocol for its experimental determination, and discuss the factors influencing its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this critical physicochemical property.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of this compound, we must first consider its molecular structure and associated physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C14H18N2O2 | [1] |

| Molecular Weight | 246.305 g/mol | [1] |

| Melting Point | 114-115 °C | [1] |

| XLogP3 | 3.03688 | [1] |

| Boiling Point | 424 °C | [1] |

| Density | 1.107 g/cm³ | [1] |

The presence of a bulky, non-polar tert-butyl group and a phenyl ring suggests that the molecule will have significant hydrophobic character. The XLogP3 value of 3.03688 further supports this, indicating a preference for lipophilic environments. However, the molecule also contains polar functional groups: a carbamate and a nitrile. These groups are capable of hydrogen bonding, which can contribute to solubility in polar solvents.

Based on these structural features, we can predict the following general solubility trends:

-

Low solubility in non-polar, aprotic solvents (e.g., alkanes).

-

Moderate to good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). This is due to the ability of these solvents to interact with the polar functional groups of the molecule without the competing hydrogen bond network found in protic solvents.[2]

-

Limited solubility in polar protic solvents like water and lower alcohols (e.g., methanol, ethanol). While the polar groups can interact with these solvents, the large hydrophobic portions of the molecule will hinder dissolution.[3] The solubility in alcoholic solvents is expected to be better than in water.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[4][5] This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in the supernatant.

Protocol: Shake-Flask Method for this compound

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, N,N-dimethylformamide)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (UV detector at an appropriate wavelength for the analyte)

-

Analytical balance

-

Volumetric flasks and pipettes

2. Procedure:

-

Step 1: Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that a solid phase remains after equilibration.

-

Seal the vials to prevent solvent evaporation.

-

-

Step 2: Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration in the supernatant remains constant.

-

-

Step 3: Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

For solvents where sedimentation is slow, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

-

Step 4: Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

-

Step 5: Quantification:

-

Analyze the diluted samples by HPLC to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the solubility in the original solvent by back-calculating from the diluted sample concentration.

-

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for Shake-Flask Solubility Measurement.

High-Throughput Solubility Screening

For early-stage drug development, where rapid screening of multiple solvent systems is required, high-throughput methods can be employed. Nephelometry, which measures the turbidity of a solution, is one such technique. In this method, a stock solution of the compound in a highly soluble solvent (like DMSO) is added to the test solvent. The concentration at which precipitation occurs (indicated by an increase in turbidity) is taken as the kinetic solubility. While less accurate than the equilibrium shake-flask method, it provides a rapid means of ranking solvents.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound:

-

Solvent Polarity: As discussed, a balance of polarity is crucial. Solvents that can interact with both the polar and non-polar regions of the molecule will be most effective.

-

Temperature: Generally, solubility increases with temperature. This relationship can be quantified to determine the enthalpy of dissolution.

-

pH: The carbamate group can be susceptible to hydrolysis under strongly acidic or basic conditions, which would affect the measured solubility as the compound degrades. Therefore, solubility studies should be conducted in buffered or neutral solvent systems.

-

Crystallinity: The crystal form (polymorph) of the solid can influence its solubility. It is important to characterize the solid form used in solubility studies.[6][7]

Decision Tree for Solvent Selection in Solubility Screening

Caption: Solvent Selection Decision Tree.

Conclusion

While specific, publicly available solubility data for this compound is scarce, a thorough understanding of its physicochemical properties allows for a rational approach to predicting and experimentally determining its solubility. The shake-flask method remains the definitive technique for obtaining accurate equilibrium solubility data, which is essential for robust chemical process development. For earlier stage assessments, high-throughput methods can provide valuable directional information. By carefully considering the interplay of solvent properties and the compound's structural features, researchers can efficiently identify suitable solvent systems for the synthesis, purification, and formulation of this important pharmaceutical intermediate.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation.

- (S)-tert-butyl (1-cyano-2-phenylethyl)

- Amino Acid solubility question. Reddit.

- Solubility of Fmoc protected amino acids used in Project C.

- Co-crystals of chiral compounds for resolution: Cocrystal screening and phase diagram determin

- Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- Absolute Configuration of Small Molecules by Co‐Crystalliz

- Solubilities of Amino Acids in Different Mixed Solvents.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Co-crystals of chiral compounds for resolution: Cocrystal screening and phase diagram determination methods - American Chemical Society [acs.digitellinc.com]

- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural Significance of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate

This compound is a chiral building block of significant interest in medicinal and organic chemistry. As a protected β-amino nitrile, it serves as a valuable precursor for the synthesis of various pharmaceutical agents, peptidomimetics, and complex molecular architectures. The presence of a Boc-protecting group, a nitrile, and a chiral center adjacent to a phenyl ring necessitates a robust and unambiguous method for its structural confirmation and purity assessment.

This technical guide provides a comprehensive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—for this compound. The methodologies and interpretations presented herein are designed to serve as a definitive reference for researchers engaged in its synthesis, quality control, and downstream applications.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic output. Each functional group provides a distinct signature that, when analyzed collectively, confirms the compound's identity.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for elucidating the proton framework of an organic molecule. For the title compound, it provides definitive information on the chemical environment, connectivity, and stereochemistry of each proton.

Expertise & Experience: Interpreting the Proton Signals

The expected ¹H NMR spectrum in a standard solvent like deuterochloroform (CDCl₃) will display distinct signals corresponding to the tert-butyl, carbamate, methine, benzylic, and aromatic protons. The diastereotopic nature of the benzylic protons (CH₂) is a key feature, arising from their proximity to the chiral center. This results in distinct chemical shifts and coupling patterns, often manifesting as a complex multiplet rather than a simple triplet.

Summarized ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Integration | Key Insights |

| -C(CH₃)₃ (Boc) | 1.40 - 1.55 | Singlet (s) | 9H | Strong, sharp signal confirming the tert-butyl group. |

| -CH₂-Ph (Benzylic) | 2.90 - 3.20 | Multiplet (m) | 2H | Diastereotopic protons, coupled to the methine proton. |

| -CH(CN)- (Methine) | 4.60 - 4.80 | Multiplet (m) | 1H | Chiral center proton, coupled to benzylic and N-H protons. |

| -NH- (Carbamate) | 5.00 - 5.50 | Doublet (d) or Broad (br) | 1H | Chemical shift is solvent-dependent; coupling to methine proton is often observed. |

| -C₆H₅ (Aromatic) | 7.20 - 7.40 | Multiplet (m) | 5H | Confirms the presence of the monosubstituted phenyl ring. |

Trustworthiness: A Self-Validating Protocol for ¹H NMR Acquisition

This protocol ensures reproducible and high-quality data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength enhances signal dispersion, which is critical for resolving the multiplets of the methine and benzylic protons.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a map of the carbon backbone, with each unique carbon atom generating a distinct signal. It is an indispensable tool for confirming the total carbon count and the presence of key functional groups like the nitrile and carbonyl carbons.

Expertise & Experience: Assigning the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals. The chemical shifts are highly diagnostic: the nitrile carbon appears in a characteristic region around 115-120 ppm, while the carbamate carbonyl is significantly downfield.[1][2] The carbons of the Boc group and the phenyl ring also have predictable chemical shifts.

Summarized ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) Range | Key Insights |

| -C(CH₃)₃ (Boc) | 28.0 - 28.5 | Confirms the three equivalent methyl groups of the tert-butyl moiety. |

| -CH₂-Ph (Benzylic) | 39.0 - 41.0 | Aliphatic carbon adjacent to the phenyl ring. |

| -CH(CN)- (Methine) | 51.0 - 53.0 | Carbon of the chiral center. |

| -C(CH₃)₃ (Boc Quaternary) | 81.0 - 82.0 | Quaternary carbon of the Boc group, deshielded by oxygen. |

| -C≡N (Nitrile) | 117.0 - 119.0 | Characteristic shift for a nitrile carbon.[2][3] |

| -C₆H₅ (Aromatic) | 127.0 - 136.0 | Typically four signals (para, ortho, meta, ipso). |

| -C=O (Carbamate) | 154.0 - 155.0 | Carbonyl carbon, deshielded by two heteroatoms. |

Trustworthiness: A Self-Validating Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial to reduce acquisition time.

-

Instrumentation: A 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 512-2048 scans, as ¹³C signals are inherently weaker than ¹H signals.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply a Fourier transform with 1.0-2.0 Hz of exponential line broadening. Phase and baseline correct the spectrum. The CDCl₃ solvent peak at ~77.16 ppm can be used for calibration.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise & Experience: Identifying Key Functional Group Vibrations

The IR spectrum of this compound is defined by several strong, characteristic absorption bands. The most prominent are the sharp C≡N stretch of the nitrile group and the intense C=O stretch of the carbamate.[2][4] The N-H stretch of the carbamate is also a key diagnostic peak.

Summarized IR Data

| Vibrational Mode | Wavenumber (cm⁻¹) Range | Intensity | Functional Group Confirmed |

| N-H Stretch | 3300 - 3400 | Medium, Sharp | Carbamate Amide |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Phenyl Ring |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium-Strong | Alkyl portions (Boc, CH₂, CH) |

| C≡N Stretch | 2240 - 2260 | Medium, Sharp | Nitrile[4][5] |

| C=O Stretch | 1680 - 1720 | Strong, Sharp | Carbamate Carbonyl |

| C-O Stretch | 1160 - 1250 | Strong | Carbamate Ester Linkage |

Trustworthiness: A Self-Validating Protocol for IR Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Acquisition:

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Parameters: Typically 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Processing: The software automatically performs a background correction, generating the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

Expertise & Experience: Predicting Fragmentation Pathways

The molecular weight of C₁₄H₁₈N₂O₂ is 246.14 g/mol . In positive-ion ESI-MS, the base peak is expected to be the protonated molecule at m/z 247.1. The most diagnostic fragmentation pathway for Boc-protected amines is the loss of neutral isobutylene (56 Da) or the loss of the entire tert-butoxy group radical followed by decarboxylation.[6][7][8]

Caption: Key fragmentation pathways for this compound in ESI-MS.

Summarized Mass Spectrometry Data

| m/z | Ion Identity | Formation Pathway | Significance |

| 247.1 | [M+H]⁺ | Protonation of the molecule | Confirms the molecular weight. |

| 191.1 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group | Highly characteristic fragmentation of Boc-protected compounds.[6][7] |

| 147.1 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group | Confirms the presence of the protecting group. |

| 91.1 | [C₇H₇]⁺ | Benzylic cleavage to form the tropylium ion | Indicates the presence of the benzyl moiety. |

Trustworthiness: A Self-Validating Protocol for ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution mass accuracy.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

ESI Source Parameters:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas (N₂): Set to an appropriate pressure for stable spray.

-

Drying Gas (N₂): Set to a temperature (e.g., 250-300 °C) and flow rate to facilitate desolvation.

-

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the parent ion (m/z 247.1) and subjecting it to collision-induced dissociation (CID).

Conclusion

The collective application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unequivocal structural confirmation of this compound. The characteristic signals—including the 9H singlet of the Boc group in ¹H NMR, the nitrile carbon signal near 118 ppm in ¹³C NMR, the sharp C≡N stretch at ~2250 cm⁻¹ in IR, and the signature loss of 56 Da in MS—create a unique spectroscopic fingerprint. This guide establishes a validated analytical framework, empowering researchers to confidently identify and assess the quality of this critical chiral intermediate.

References

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

University of Calgary. Spectroscopic Analysis of Nitriles. [Link]

-

Chem Help ASAP. chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

Reddit. I knew about the MS fragmentation pattern with Boc protected amines.... r/OrganicChemistry. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

-

OSTI.GOV. Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

- 7. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate

Foreword: The Emergence of a Key Chiral Intermediate

In the landscape of modern pharmaceutical synthesis, the strategic use of chiral building blocks is paramount to achieving stereospecificity and, consequently, therapeutic efficacy. (S)-tert-Butyl (1-cyano-2-phenylethyl)carbamate, also known by its synonyms (S)-N-Boc-phenylalanine nitrile and Boc-L-Phe-nitrile, has emerged as a pivotal intermediate in the development of complex molecules, most notably in the arena of enzyme inhibitors. This technical guide provides an in-depth exploration of its discovery, history, synthesis, and critical role in drug development, tailored for researchers, scientists, and professionals in the field. While a singular "discovery" paper for this specific molecule is not readily identifiable in the historical literature, its evolution is intrinsically linked to the broader development of peptide synthesis and the strategic use of protected amino acid derivatives.

Conceptual Genesis: A Convergence of Peptide Chemistry and Nitrile Synthesis

The history of this compound is not one of a sudden breakthrough but rather a logical convergence of established synthetic strategies. Its conceptual foundation rests on two pillars of organic chemistry: the protection of amino acids and the conversion of amides to nitriles.

The Cornerstone of Protection: The Boc Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis. Its introduction as a protecting group for amines offers the advantage of stability under a wide range of conditions, yet it can be readily removed under mild acidic conditions, ensuring the integrity of the peptide backbone[1][2]. The synthesis of the precursor, N-Boc-L-phenylalanine, is a well-established and high-yielding process, typically achieved by the reaction of L-phenylalanine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base[1]. This straightforward and robust reaction laid the essential groundwork for the availability of the chiral backbone of our target molecule.

The Functional Transformation: From Amide to Nitrile

The conversion of a primary amide to a nitrile is a classic dehydration reaction. This transformation is crucial as the nitrile group is a versatile functional handle and, in the context of certain enzyme inhibitors, can act as a key pharmacophoric element or "warhead". A variety of dehydrating agents have been developed over the years, each with its own advantages in terms of mildness, selectivity, and functional group tolerance.

The Synthetic Pathway: A Stepwise Elucidation

The synthesis of this compound is a logical and efficient three-step process starting from the readily available amino acid, L-phenylalanine.

Step 1: N-terminal Protection of L-Phenylalanine

The initial and critical step is the protection of the α-amino group of L-phenylalanine with the Boc group. This is typically achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate in a suitable solvent system, often a mixture of an organic solvent and water, with a base to facilitate the reaction.

Experimental Protocol: Synthesis of N-Boc-L-phenylalanine [1]

-

To a solution of L-phenylalanine (1.0 eq) in a mixture of tert-butanol and water, add a suitable base (e.g., sodium hydroxide or triethylamine) to achieve a basic pH.

-

Cool the solution in an ice bath.

-

Add di-tert-butyl dicarbonate (1.05 eq) portion-wise while maintaining the temperature and pH.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup, acidifying the aqueous layer to precipitate the product.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-phenylalanine as a white solid.

| Parameter | Value | Reference |

| Typical Yield | 90-98% | [1] |

| Purity | >98% | [1] |

Step 2: Amide Formation

The carboxylic acid of N-Boc-L-phenylalanine is then converted to the primary amide, N-Boc-L-phenylalaninamide. This is a standard peptide coupling reaction where the carboxylic acid is activated and then reacted with an ammonia source.

Experimental Protocol: Synthesis of N-Boc-L-phenylalaninamide [3][4]

-

Dissolve N-Boc-L-phenylalanine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

-

Add a coupling agent (e.g., HOBt/EDC or T3P) and a non-nucleophilic base (e.g., N-methylmorpholine or diisopropylethylamine).

-

Introduce a source of ammonia, such as ammonium chloride, and stir the reaction at room temperature until completion.

-

Perform an aqueous workup, extracting the product into an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure. The crude product can be purified by crystallization or chromatography.

Step 3: Dehydration to the Nitrile

The final and defining step is the dehydration of the primary amide to the nitrile. The choice of dehydrating agent is critical to ensure a high-yielding and clean conversion without racemization of the chiral center. Modern reagents are favored for their mildness and selectivity.

Experimental Protocol: Synthesis of this compound

Method A: Using Trifluoroacetic Anhydride (TFAA)[5]

-